5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide
Description
The compound 5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide is a triazinoindole derivative characterized by a benzyl substituent at position 5, a bromine atom at position 8, and a hydrosulfide (-SH) group at position 2. Its structural complexity combines halogenation, alkylation, and thiol functionalization, making it a candidate for diverse biological and chemical applications.
Properties
Molecular Formula |
C16H11BrN4S |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
5-benzyl-8-bromo-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C16H11BrN4S/c17-11-6-7-13-12(8-11)14-15(18-16(22)20-19-14)21(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20,22) |
InChI Key |
NFOCLTJBFYLQKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=NNC(=S)N=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide typically involves multi-step reactions starting from readily available precursors One common approach is the cyclization of appropriate intermediates under specific conditions to form the triazinoindole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazinoindole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Modifications and Substituent Effects
Triazinoindole derivatives vary in substituents at positions 3, 5, and 8, significantly altering their physicochemical and biological profiles. Below is a comparative table of key analogs:
Key Observations:
Methyl-substituted analogs (e.g., compounds from ) are common in hit identification studies due to synthetic accessibility .
Halogenation at Position 8: Bromine substitution enhances halogen bonding interactions in biological targets, as seen in anticonvulsant triazinoindole derivatives .
Functional Group at Position 3 :
- Hydrosulfide (-SH) : Offers redox activity and nucleophilicity, distinct from acetamide or pyrazolone groups. Thiol-containing compounds (e.g., ) show spectral signatures for -SH but may oxidize readily .
- Acetamide : Derivatives like those in and exhibit high purity (95%) and are used in protein-binding assays .
Antimicrobial Activity
- Pyrazolone derivatives (e.g., compound 32) show activity against E. coli and S. aureus due to hydrogen bonding and π-π stacking interactions .
- Acetamide analogs (e.g., compound 25) are prioritized in hit identification for protein targets but lack explicit antimicrobial data .
Spectral Data
- IR Spectroscopy : Thiol (-SH) stretches appear at ~3400 cm⁻¹ (with H2O interference in solid-state spectra) .
- 1H-NMR : Methyl groups resonate at δ 2.55 ppm, while aromatic protons (Ar-H) appear between δ 6.10–8.01 ppm .
Thermal Stability
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